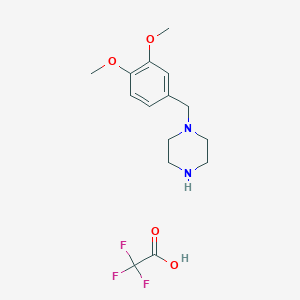

1-(3,4-Dimethoxy-benzyl)-piperazine trifluoroacetate

CAS No.: 471916-70-8

Cat. No.: VC6001562

Molecular Formula: C15H21F3N2O4

Molecular Weight: 350.338

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 471916-70-8 |

|---|---|

| Molecular Formula | C15H21F3N2O4 |

| Molecular Weight | 350.338 |

| IUPAC Name | 1-[(3,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |

| Standard InChI | InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(9-13(12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |

| Standard InChI Key | WRBDXNUKVFNZBB-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₁₅H₂₁F₃N₂O₄, with a molecular weight of 350.33 g/mol . Its IUPAC name is 1-[(3,4-dimethoxyphenyl)methyl]piperazine; 2,2,2-trifluoroacetic acid, reflecting the piperazine core substituted with a 3,4-dimethoxybenzyl group and a trifluoroacetate moiety. The trifluoroacetate group enhances solubility in polar solvents, while the dimethoxybenzyl moiety contributes to lipophilicity, influencing its pharmacokinetic profile .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₁F₃N₂O₄ |

| Molecular Weight | 350.33 g/mol |

| IUPAC Name | 1-[(3,4-Dimethoxyphenyl)methyl]piperazine; 2,2,2-trifluoroacetic acid |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, methanol) |

| Stability | Stable under inert conditions; hygroscopic |

Synthesis and Preparation Methods

The synthesis typically involves a two-step process:

-

Nucleophilic Substitution: 3,4-Dimethoxybenzyl chloride reacts with piperazine in the presence of a base (e.g., potassium carbonate) to form 1-(3,4-dimethoxybenzyl)piperazine .

-

Salt Formation: The free base is treated with trifluoroacetic acid (TFA) to yield the trifluoroacetate salt.

Optimization studies emphasize the use of aprotic solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions . Chromatographic purification ensures high purity, critical for pharmacological applications.

Chemical Reactivity

The compound exhibits diverse reactivity due to its piperazine ring and functional groups:

Oxidation and Reduction

-

Oxidation: Treating the compound with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the benzyl moiety to ketones or carboxylic acids .

-

Reduction: Lithium aluminum hydride (LiAlH₄) reduces the trifluoroacetate group to a primary alcohol, though this is less common due to the stability of the trifluoroacetate ion.

Substitution Reactions

Comparative Analysis with Structural Analogs

Table 2: Comparison with Piperazine Derivatives

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 1-(2,3-Dimethoxybenzyl)-piperazine trifluoroacetate | 2,3-Dimethoxy substitution | Moderate sigma-1 affinity |

| 1-(3,4-Methylenedioxybenzyl)-piperazine (3,4-MDBP) | Methylenedioxy bridge | Higher receptor selectivity |

| 1-(4-Methoxybenzyl)-piperazine | Single methoxy group | Reduced metabolic stability |

The 3,4-dimethoxy substitution in the target compound enhances receptor binding affinity compared to 2,3-dimethoxy analogs, while the trifluoroacetate group improves solubility over non-ionic derivatives.

Applications in Scientific Research

Organic Synthesis

The compound serves as a building block for synthesizing complex molecules, including dual G9a/HDAC inhibitors with enhanced anticancer activity . Its reactivity allows modular functionalization, enabling drug discovery campaigns.

Proteomics and Enzyme Studies

In proteomics, it is used to study protein-ligand interactions, particularly with enzymes involved in lipid metabolism and epigenetic regulation .

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Optimizing substituents to enhance selectivity for sigma receptors or FAAH.

-

In Vivo Pharmacokinetics: Assessing bioavailability and metabolic stability in animal models.

-

Combination Therapies: Exploring synergies with existing anticancer or analgesic agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume